1,1-Dichloropropene 1,1-Dichloropropene Dichloropropenes are synthetic chemicals made of a chain of three carbon atoms with a double bond connecting the first two carbons. Two chlorine atoms are attached at varying positions on this carbon chain generating five different types or isomers of dichloropropene molecules. The names of the isomers are 1,1-dichloropropene 1,2-dichloropropene 1,3-dichloropropene 2,3-dichloropropene and 3,3-dichloropropene.
Dichloropropenes is a colorless liquids. Insoluble in water. Used as soil fumigants and in organic synthesis.
Brand Name: Vulcanchem
CAS No.: 563-58-6
VCID: VC21253273
InChI: InChI=1S/C3H4Cl2/c1-2-3(4)5/h2H,1H3
SMILES: CC=C(Cl)Cl
Molecular Formula: C3H4Cl2
Molecular Weight: 110.97 g/mol

1,1-Dichloropropene

CAS No.: 563-58-6

Cat. No.: VC21253273

Molecular Formula: C3H4Cl2

Molecular Weight: 110.97 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dichloropropene - 563-58-6

Specification

CAS No. 563-58-6
Molecular Formula C3H4Cl2
Molecular Weight 110.97 g/mol
IUPAC Name 1,1-dichloroprop-1-ene
Standard InChI InChI=1S/C3H4Cl2/c1-2-3(4)5/h2H,1H3
Standard InChI Key ZAIDIVBQUMFXEC-UHFFFAOYSA-N
Impurities OTHER CHLORINATED HYDROCARBONS MAY BE PRESENT AS IMPURITIES AND STABILIZERS. THESE INCLUDE CHLOROPICRIN, ISOMERS OF DICHLOROPROPANE, DICHLOROPROPENE AND EPICHLOROHYDRIN.
SMILES CC=C(Cl)Cl
Canonical SMILES CC=C(Cl)Cl
Boiling Point 76.5 °C
Colorform Colorless liquid

Introduction

Chemical Identity and Structure

1,1-Dichloropropene (CASRN 563-58-6) is an organic compound with two chlorine atoms attached to the first carbon of a propene molecule. Its molecular formula is C3H4Cl2 with a molecular weight of 110.97 g/mol . The compound is also known by several synonyms including Propene, 1,1-dichloro-; 1,1-Dichloro-1-propene; and 1,1-Dichloropropylene .

The structure of 1,1-Dichloropropene features a carbon-carbon double bond with two chlorine atoms attached to the same carbon atom, as illustrated in the EPA document . This structural arrangement influences its chemical reactivity and physical properties.

Nomenclature and Identification

1,1-Dichloropropene is registered in multiple chemical databases and regulatory systems. It has been assigned specific identifiers for tracking and regulatory purposes:

  • CAS Registry Number: 563-58-6

  • EPA Substance Registry System: Listed as 1,1-Dichloropropene

  • FDA UNII: 5C5688865R

  • IUPAC Standard InChIKey: ZAIDIVBQUMFXEC-UHFFFAOYSA-N

Physical and Chemical Properties

1,1-Dichloropropene exists as a liquid under standard conditions. Its comprehensive physical and chemical properties are essential for understanding its environmental behavior and potential exposure pathways.

Key Physical Properties

The compound displays specific physical characteristics that influence its handling, storage, and environmental fate:

PropertyValueReference
Boiling point76.5°C/76.55°C
Density1.1864
Refractive index1.4450
Flash point11°C
Vapor pressure90.8 mmHg at 20°C
Water solubility749 mg/L at 25°C
Molecular weight110.97 g/mol
Recommended storageRefrigerator

The relatively high vapor pressure (90.8 mmHg) indicates 1,1-Dichloropropene is somewhat volatile at room temperature, which has implications for potential inhalation exposure and atmospheric transport . Its moderate water solubility (749 mg/L) suggests potential mobility in aquatic environments and groundwater systems .

Environmental Significance and Occurrence

1,1-Dichloropropene has been identified as an environmental contaminant with regulatory importance in the United States.

Regulatory Status

Due to concerns about its presence in drinking water and potential toxicity, 1,1-Dichloropropene has been placed on regulatory monitoring lists:

  • Listed on the EPA's Contaminant Candidate List

  • Included in the Tox21 program, which comprises 10,000 chemicals undergoing in vitro toxicity testing

  • Subject to EPA Substance Registry System tracking

Toxicological Profile

The toxicological information for 1,1-Dichloropropene is limited but indicates potential concerns regarding its mutagenic properties.

Reaction Mechanisms and Comparative Toxicity

Studies have elucidated potential mechanisms of toxicity for 1,1-Dichloropropene:

  • Reacts with glutathione (GSH) in vitro, suggesting an addition-elimination mechanism to account for the detected GSH conjugate

  • Approximately 5,000 times more mutagenic than 1,1-dichloroethylene (1,1-DCE)

  • Functions as a base-substitution mutagen, requiring activation by GSTT1-1

  • May involve production of a reactive episulfonium ion

  • Bioactivation mechanism differs from its congeners 1,1-DCE and 1,3-Dichloropropene

Data Gaps

Significant knowledge gaps exist regarding the toxicological profile of 1,1-Dichloropropene:

  • No information is available on repeated-dose oral or inhalation exposure effects in humans or animals

  • Lack of chronic toxicity studies

  • Limited understanding of potential carcinogenicity

  • Insufficient data on developmental or reproductive toxicity

Current Research Status

1,1-Dichloropropene is currently subject to ongoing research efforts to better understand its toxicological profile.

Inclusion in Research Programs

The compound is included in several research initiatives:

  • Part of the Tox21 program, which uses high-throughput in vitro methods to evaluate potential toxicity

  • Included in the NTP 1408 compound library

  • Subject to EPA guidance for toxicological assessment

Research Challenges

Several challenges exist in researching 1,1-Dichloropropene:

  • Limited available toxicological data

  • Lack of repeated-dose exposure studies

  • Need for additional research on bioactivation mechanisms

  • Limited understanding of environmental fate and transport

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